Cyanomethyl benzoate
Overview
Description
Cyanomethyl benzoate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of cyanomethyl benzoate typically begins with benzoic acid.
Acylation Reaction: Benzoic acid is first converted to benzoyl chloride using thionyl chloride.
Esterification: Benzoyl chloride is then reacted with methanol to form methyl benzoate.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves:
Large-scale Acylation: Using excess thionyl chloride for the acylation of benzoic acid.
Efficient Esterification: Employing non-aqueous methanol for the esterification step.
Cyanation: Utilizing sodium cyanide in a controlled environment to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Cyanomethyl benzoate can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium hydroxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Aminomethyl benzoate: From the reduction of the cyano group.
Benzoic acid and methanol: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry: Cyanomethyl benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including anti-inflammatory and analgesic properties .
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of cyanomethyl benzoate involves its reactivity due to the presence of both the ester and cyano functional groups. The ester group can undergo hydrolysis, releasing benzoic acid, which has various biological activities. The cyano group can be reduced to an amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but with the cyano group directly attached to the benzene ring.
Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group instead of a methyl ester.
Uniqueness: Cyanomethyl benzoate is unique due to the presence of the cyanomethyl group, which provides distinct reactivity compared to other cyanobenzoate derivatives. This unique structure allows for specific applications in organic synthesis and potential biological activities .
Properties
IUPAC Name |
cyanomethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQNAFTZBNILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298888 | |
Record name | cyanomethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-56-0 | |
Record name | 939-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyanomethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Cyanomethyl benzoate in organic synthesis?
A1: this compound and its derivatives serve as versatile building blocks in organic synthesis. Researchers have employed them in various reactions, including:
- Synthesis of Spiro-isoindolinone dihydroquinazolinones: this compound reacts with 2-aminobenzamide in the presence of potassium bis(trimethylsilyl)amide (KHMDS) to yield spiro-isoindolinone dihydroquinazolinones. [] This reaction offers a novel one-step approach for constructing these complex heterocyclic compounds.
- Synthesis of Batracylin and its Derivatives: A cascade cyclization reaction involving this compound and 5-nitro-2-aminobenzyl alcohol in trifluoroacetic acid provides a concise route to the anti-cancer agent batracylin and its derivatives. [, ] This method enables the construction of the B and C rings of batracylin in a single step.
- Synthesis of Aminoisoquinolines and Isoquinolones: Nickel-catalyzed tandem reactions of functionalized aryl acetonitriles, including this compound derivatives, with arylboronic acids provide access to aminoisoquinolines and isoquinolones. [] This methodology offers an environmentally friendly approach using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent.
- Synthesis of 1-Naphthols and Xanthones: Divergent annulation reactions of Cyanomethyl benzoates with conjugated ynones, mediated by a base, lead to the formation of 1-naphthols or xanthones depending on the reaction conditions and substrates. []
Q2: Are there any reported studies on the self-condensation of this compound?
A2: Yes, there's research on the self-condensation of potassium 2-(cyanomethyl)benzoate. [] While details about the study are limited in the provided abstracts, this suggests the molecule's potential to undergo self-condensation under specific conditions, opening possibilities for further exploration.
Q3: Has the reaction of this compound derivatives with amines been explored?
A4: Yes, reactions of methyl 2-(cyanomethyl)benzoate derivatives with amines have been explored for the synthesis of 6- and 7-substituted 3-aminoisocarbostyril derivatives. [] This finding highlights the versatility of this compound derivatives as building blocks in synthesizing valuable heterocyclic compounds.
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